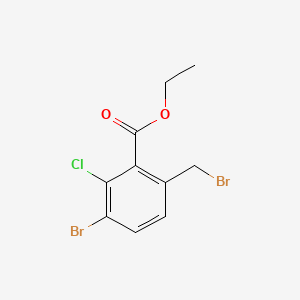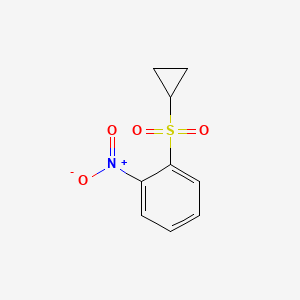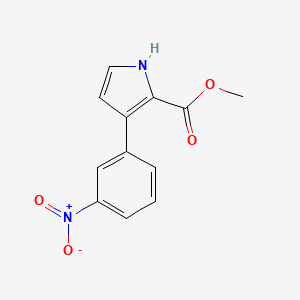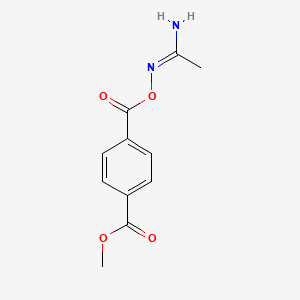
o-(4-Iodobenzyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-(4-Iodobenzyl)hydroxylamine: is a chemical compound with the molecular formula C7H8INO It is characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to a hydroxylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-(4-Iodobenzyl)hydroxylamine typically involves the reaction of 4-iodobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: o-(4-Iodobenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: The iodine atom in the benzyl group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-(4-Iodobenzyl)hydroxylamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of o-(4-Iodobenzyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- o-Benzoylhydroxylamine
- 2,4-Dinitrophenylhydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
- Hydroxylamine-O-sulfonic acid
Comparison:
- o-(4-Iodobenzyl)hydroxylamine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other hydroxylamine derivatives.
- o-Benzoylhydroxylamine is commonly used as an electrophilic aminating reagent, whereas this compound is more versatile in nucleophilic substitution reactions.
- 2,4-Dinitrophenylhydroxylamine and O-(Diphenylphosphinyl)hydroxylamine are known for their electrophilic amination capabilities, but they lack the specific reactivity associated with the iodine atom in this compound.
- Hydroxylamine-O-sulfonic acid is a strong electrophilic aminating agent, but it does not offer the same range of substitution reactions as this compound.
Eigenschaften
Molekularformel |
C7H8INO |
|---|---|
Molekulargewicht |
249.05 g/mol |
IUPAC-Name |
O-[(4-iodophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8INO/c8-7-3-1-6(2-4-7)5-10-9/h1-4H,5,9H2 |
InChI-Schlüssel |
RADNEVOWMRVABV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CON)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S, 3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride](/img/structure/B13706771.png)








![3-[7-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13706827.png)




